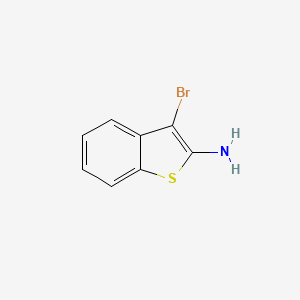

3-Bromo-1-benzothiophen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXBGDQHSBQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Infrared Ir Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-1-benzothiophen-2-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-Br bond, as well as vibrations associated with the aromatic ring system.

Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. chemicalbook.comchegg.com An N-H bending vibration is also expected around 1600-1650 cm⁻¹. chemicalbook.com The C-N stretching vibration for aromatic amines usually appears in the range of 1250-1335 cm⁻¹. chegg.com The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 700 cm⁻¹. The aromatic C-H stretching vibrations will be present above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H | Bend | 1600 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch (Aromatic) | 1250 - 1335 |

| C-Br | Stretch | < 700 |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

Mass Spectrometry Ms

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-1-benzothiophen-2-amine (C₈H₆BrNS), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The calculated monoisotopic mass of C₈H₆⁷⁹BrNS is approximately 226.95 g/mol , and for C₈H₆⁸¹BrNS, it is approximately 228.95 g/mol . Therefore, prominent peaks are expected at m/z values corresponding to these masses. The fragmentation pattern would likely involve the loss of the bromine atom, the amino group, or other small molecules, providing further structural information.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~227 | Corresponding to the ⁷⁹Br isotope |

| [M+2]⁺ | ~229 | Corresponding to the ⁸¹Br isotope, with similar intensity to the M⁺ peak |

| [M-Br]⁺ | ~148 | Loss of a bromine atom |

| [M-NH₂]⁺ | ~211/213 | Loss of the amino group, showing isotopic pattern for Br |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

Mechanistic Insights into Reactions Involving 3 Bromo 1 Benzothiophen 2 Amine

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction pathways of 3-Bromo-1-benzothiophen-2-amine and its close analogs are often intricate, proceeding through various intermediates. Studies on related systems, such as 3-bromo-2-nitrobenzo[b]thiophene, offer valuable insights. When reacted with amines in N,N-dimethylformamide, 3-bromo-2-nitrobenzo[b]thiophene yields not only the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes from aromatic nucleophilic substitution but also their rearranged isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes. researchgate.netrsc.org This suggests a complex mechanism that may involve intermediates capable of facilitating the observed rearrangement.

In the context of metal-catalyzed reactions, the pathways are often more clearly defined. For instance, palladium-catalyzed cross-coupling reactions of aryl thianthrenium salts with isonitriles, a process applicable to sulfur heterocycles, are proposed to proceed through a Pd(II)-carbene complex. acs.org This key intermediate is formed after the oxidative addition of the thianthrenium salt to the palladium catalyst. acs.org Further mechanistic experiments, such as the reaction with 2-chloro-2-phenylacetate, have provided evidence for the formation of a Pd-carbene intermediate followed by migratory insertion. acs.org

The synthesis of more complex heterocyclic systems from benzothiophene (B83047) precursors also sheds light on reaction pathways. For example, the reaction of 3-amino-2-formyl-functionalized benzothiophenes with ketones and 1,3-diones to form benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones, respectively, is understood to proceed via a Friedlander annulation mechanism. nih.gov

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for reactions involving this compound are not extensively detailed in the available literature, general principles can be applied. For example, in a multi-step reaction mechanism, the concentrations of reactants that appear in the experimentally determined rate law are typically those that participate in the rate-determining step. youtube.com If a reactant's concentration does not affect the reaction rate, it is likely involved in a fast step that occurs after the rate-determining step. youtube.com

In some reactions of related heterocyclic compounds, first-order kinetics have been observed. researchgate.net For complex reactions, such as those with a fast initial equilibrium step preceding the slow step, the rate law can be derived by expressing the concentration of the intermediate in terms of the reactants from the equilibrium step. youtube.com

Examination of Catalytic Cycles in Metal-Mediated Reactions

Metal-mediated reactions are pivotal in functionalizing the benzothiophene core. The catalytic cycles of these reactions provide a detailed picture of the transformation at a molecular level.

A well-elucidated example is the palladium-catalyzed cross-coupling of aryl thianthrenium salts with isonitriles, which can be conceptually extended to bromo-aminobenzothiophenes. The proposed catalytic cycle involves:

Oxidative Addition: The aryl thianthrenium salt undergoes oxidative addition to a Pd(0) complex, forming an Ar–Pd(II) intermediate. acs.org

Migratory Insertion: This is followed by migratory insertion of the isonitrile into the Ar-Pd bond, leading to a Pd-carbene intermediate. acs.org

β-Carbon Elimination: Subsequent β-carbon elimination from this intermediate results in the formation of the nitrile product and regenerates the active palladium catalyst. acs.org

Experimental evidence, such as the successful reaction of a stoichiometrically prepared Ar–Pd(II) complex with isonitrile, supports the proposed cycle. acs.org

Similarly, palladium-catalyzed direct C2 and C3-arylations of benzothiophene proceed through catalytic cycles that are fundamental to C-H activation and cross-coupling chemistry. researchgate.net Iron-catalyzed radical C2-alkylation of benzofurans with α-bromocarbonyl compounds offers another type of catalytic pathway, likely involving single-electron transfer steps to generate alkyl radicals. hw.ac.uk

The table below summarizes the key steps in a representative palladium-catalyzed cross-coupling reaction.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Addition of the aryl electrophile to the Pd(0) center. | Ar–Pd(II)-X complex |

| Migratory Insertion | Insertion of a reactant (e.g., isonitrile) into the Ar-Pd bond. | Pd-carbene complex |

| Reductive Elimination / β-Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. | - |

Solvent Effects and Reaction Condition Optimization from a Mechanistic Perspective

The choice of solvent and other reaction conditions can dramatically influence the outcome of a reaction by affecting the stability of reactants, intermediates, and transition states.

In reactions of related nitro-substituted heterocycles, the polarity of the solvent has been shown to be a critical factor. For instance, nitro-group migration has been observed to occur specifically in polar aprotic solvents. researchgate.net This suggests that the transition state for the rearrangement is more stabilized by such solvents compared to the starting materials.

The optimization of conditions for metal-catalyzed reactions provides a clear example of a mechanistically driven approach. In a palladium-catalyzed reaction for the installation of nitrile and carbamoyl (B1232498) groups, careful tuning of the base, ligand, and solvent was necessary to achieve high yields and selectivity. acs.org For example, the use of KHCO₃ as a base and Xantphos as a ligand in 1,2-DCE at 100 °C was found to be optimal for the formation of the nitrile product. acs.org The absence of water was crucial for this transformation; in the presence of water, a competing pathway leading to a carbamoyl group became significant. acs.org This was confirmed by experiments using H₂¹⁸O and D₂O, which showed the incorporation of oxygen and deuterium (B1214612) into the carbamoyl product, indicating that water is a reactant in this pathway. acs.org

The table below illustrates the effect of varying reaction conditions on the yield of a nitrile product in a representative palladium-catalyzed reaction. acs.org

| Entry | Variation from Standard Conditions | Yield of Nitrile Product (%) | Yield of Carbamoyl Product (%) |

|---|---|---|---|

| 1 | None (Standard Conditions: [(η³-C₃H₅)PdCl]₂, Xantphos, KHCO₃, 1,2-DCE) | 86 | ND |

| 2 | K₂CO₃ instead of KHCO₃ | 74 | - |

| 3 | LiOtBu instead of KHCO₃ | 55 | - |

| 4 | Ruphos instead of Xantphos | 47 | - |

| 5 | Johnphos instead of Xantphos | 74 | - |

| 6 | Anhydrous 1,2-DCE instead of DMSO/H₂O | - | Not Detected |

These examples underscore the importance of a deep mechanistic understanding for optimizing reaction conditions to favor a desired reaction pathway and maximize the yield of the target product.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the existence of advanced computational methods that are frequently applied to understand the structural and electronic properties of heterocyclic compounds, specific studies detailing the quantum chemical calculations, electronic structure, and reactivity of this particular molecule are not present in the public domain.

Computational chemistry provides powerful tools for predicting molecular behavior, which are crucial for designing new materials and pharmaceuticals. Techniques such as Density Functional Theory (DFT), ab initio and semi-empirical methods, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, and Natural Bond Orbital (NBO) analysis are standard approaches for gaining insights into the ground state properties, electronic transitions, reactivity, and intermolecular interactions of molecules.

For many related benzothiophene derivatives, such computational studies have been performed and have provided valuable information. For instance, theoretical investigations on other substituted benzothiophenes have elucidated their stability, electronic properties, and potential for various applications. These studies often involve calculating HOMO-LUMO energy gaps to predict chemical reactivity, mapping the molecular electrostatic potential to identify sites for nucleophilic and electrophilic attack, and analyzing natural bond orbitals to understand charge distribution and delocalization.

However, a specific application of these computational methodologies to This compound has not been documented in published research. Consequently, data tables for its ground state properties, HOMO-LUMO energies, MEP surface characteristics, and NBO analysis are unavailable. The absence of such fundamental computational data indicates that the electronic and structural characteristics of This compound are yet to be theoretically characterized and understood. This presents an open opportunity for future research to explore the properties of this compound, which could be valuable for applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 3 Bromo 1 Benzothiophen 2 Amine

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a powerful tool for the accurate prediction of spectroscopic parameters of organic molecules. By employing appropriate functionals and basis sets, it is possible to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Visible) that are in close agreement with experimental findings. For 3-Bromo-1-benzothiophen-2-amine, while specific experimental data is scarce in the literature, we can infer the expected spectroscopic characteristics based on computational studies of closely related benzothiophene (B83047) derivatives.

Calculated NMR Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic shielding constants, which are then converted to chemical shifts.

Theoretical calculations for related aminobenzothiophene structures have demonstrated good correlation with experimental data. For instance, in studies of aminated dibenzothiophenes, the calculated chemical shifts for aromatic protons and carbons were instrumental in confirming their structures. It is anticipated that similar accuracy would be achieved for this compound.

The expected ¹H NMR spectrum of this compound would feature signals for the amine protons, the proton on the thiophene (B33073) ring, and the protons on the fused benzene (B151609) ring. The chemical shift of the amine protons would be sensitive to solvent and concentration. The protons on the benzene ring would appear in the aromatic region, with their specific shifts influenced by the bromine and amine substituents.

The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and shielding effects. The carbon atoms of the thiophene ring and the fused benzene ring would also exhibit distinct chemical shifts, aiding in the complete assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Compound (3-Amino-5-nitro-1-benzothiophen-2-yl)methylidene]hydrazinyl}benzoic acid)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150.2 |

| C3 | - | 118.9 |

| C3a | - | 129.5 |

| C4 | 8.09 (d, J = 8.8 Hz) | 121.3 |

| C5 | - | 145.1 |

| C6 | 8.31 (s) | 120.5 |

| C7 | 8.90 (s) | 125.8 |

| C7a | - | 135.7 |

| NH₂ | 10.78 (s) | - |

Note: Data is for a structurally related compound and serves as a representative example. nih.gov The table is interactive and can be sorted by column.

Vibrational Frequency Analysis (IR, Raman)

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency would be observed at lower wavenumbers.

Raman spectroscopy would provide complementary information. The symmetric vibrations and those involving less polar bonds often give rise to strong Raman signals. The aromatic ring vibrations and the C-S stretching of the thiophene ring would be readily observable.

Studies on similar molecules, such as 3-bromo-2-nitrothiophene, have shown that DFT calculations at the B3LYP level of theory can accurately reproduce experimental IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Table 2: Key Predicted Vibrational Frequencies for a Benzothiophene Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| C=C Aromatic Stretch | 1600 |

| C=C Aromatic Stretch | 1450 |

| C-N Stretch | 1300 |

| C-S Stretch | 700 |

| C-Br Stretch | 600 |

Note: These are generalized predictions for a benzothiophene derivative. The table is interactive.

UV-Visible Absorption Spectra Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

The UV-Visible spectrum of this compound is expected to be characterized by absorptions arising from π-π* transitions within the benzothiophene system. The presence of the amino group (an auxochrome) and the bromine atom will influence the position and intensity of these absorption bands. The amino group is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiophene.

Computational studies on other benzothiophene derivatives have successfully predicted their UV-Vis spectra. researchgate.netmdpi.com For example, in a study of (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, TD-DFT calculations were used to analyze the visible absorption maximums. researchgate.net Similar computational approaches would be valuable in understanding the electronic properties of this compound.

Table 3: Predicted UV-Visible Absorption Maxima for a Benzothiophene Derivative

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 350 | 0.85 |

| HOMO-1 -> LUMO | 280 | 0.15 |

| HOMO -> LUMO+1 | 250 | 0.25 |

Note: These are generalized predictions for a benzothiophene derivative. The table is interactive.

Computational Studies on Reaction Mechanisms and Transition States

Beyond spectroscopy, computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. For this compound, theoretical studies could explore its reactivity in various chemical transformations.

For example, in the synthesis of related 3-amino-2-formyl-functionalized benzothiophenes, DFT calculations were employed to elucidate a plausible mechanism for the formation of fused pyridine (B92270) derivatives via a Friedlander reaction. nih.gov This involved locating the transition states and intermediates along the reaction pathway, providing a detailed understanding of the reaction energetics.

Similar computational studies could be applied to reactions involving this compound, such as nucleophilic substitution reactions at the bromine-bearing carbon or electrophilic substitution on the aromatic ring. By calculating the activation energies for different possible pathways, it would be possible to predict the most likely products and optimize reaction conditions. Such studies would be invaluable for designing synthetic routes to new and potentially bioactive molecules derived from this compound.

Focus on Methodologies for Structural Elucidation of New Compounds Derived from the Target Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In derivatives of 3-Bromo-1-benzothiophen-2-amine, the chemical shifts (δ) of the aromatic protons on the benzothiophene (B83047) core typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. nih.govias.ac.in The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number of neighboring protons, aiding in the determination of substitution patterns on the aromatic ring. ias.ac.in For instance, a doublet of doublets might indicate a proton with two non-equivalent neighboring protons. The integration of the signals corresponds to the relative number of protons giving rise to that signal.

For example, in the ¹H NMR spectrum of a derivative, specific signals can be assigned to the protons of the benzothiophene scaffold and any substituents. The protons of an amino group often appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. nih.gov

Table 1: Representative ¹H NMR Data for a Benzothiophene Derivative nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.96 - 8.10 | m | - |

| Aromatic-H | 7.41 - 7.58 | m | - |

| NH | 11.93 | s | - |

| CH (imine) | 8.36 | s | - |

Note: This table is illustrative and specific values will vary depending on the exact structure of the derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap.

In derivatives of this compound, the carbon atoms of the aromatic benzothiophene ring typically resonate in the region of 110-140 ppm. nih.gov The carbon atom attached to the bromine (C-3) and the carbon bearing the amino group (C-2) will have characteristic chemical shifts influenced by the electronegativity of these substituents. Quaternary carbons, those without any attached protons, often show weaker signals. nih.gov

Table 2: Representative ¹³C NMR Data for a Benzothiophene Derivative nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 161.41 |

| C (aromatic) | 143.87 |

| C (aromatic) | 140.46 |

| C (aromatic) | 139.08 |

| C (aromatic) | 126.91 |

| C (aromatic) | 125.56 |

| C (aromatic) | 122.93 |

Note: This table is illustrative and specific values will vary depending on the exact structure of the derivative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish proton-proton connectivity within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is extremely useful for assigning protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons, thus piecing together the entire molecular structure. For example, an HMBC correlation between the N-H proton and a carbon in a substituent would confirm the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov This high precision allows for the determination of the elemental composition of the molecule. ias.ac.in By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the correct formula can be identified with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound. For instance, the presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. miamioh.edu

Table 3: Example of HRMS Data nih.gov

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 325.0641 | 325.0626 |

Note: This table is illustrative and specific values will vary depending on the exact structure of the derivative.

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The analysis of these fragmentation patterns can provide valuable information about the connectivity of atoms and the presence of specific functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For new compounds derived from this compound, these methods provide a characteristic fingerprint, allowing for structural confirmation and analysis of bonding.

In IR spectroscopy, the absorption of infrared radiation corresponds to transitions between vibrational energy levels of the molecule. The resulting spectrum shows bands at specific frequencies, which are characteristic of particular functional groups and bond types. For derivatives of this compound, key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching within the benzothiophene system, and the C-S and C-Br stretching vibrations. The position, intensity, and shape of these bands can be influenced by the molecular environment and any new substituents introduced during derivatization. For instance, the stretching vibrations of the amine group are typically observed in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands are associated with vibrations that cause a significant change in polarizability. This makes Raman particularly useful for analyzing symmetric vibrations and bonds in non-polar environments, such as the C-C and C-S bonds within the benzothiophene backbone. mdpi.com For instance, the C–C ring stretching in thiophene-based compounds gives a strong signal around 1440 cm⁻¹. mdpi.com The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of a new derivative. researchgate.net

The table below summarizes some of the characteristic vibrational frequencies expected for derivatives of this compound, based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (Amine) | 3500 - 3300 | Medium to Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium | Medium |

| C-S Stretch | 750 - 600 | Weak | Strong |

| C-Br Stretch | 650 - 500 | Strong | Strong |

This table is illustrative and actual frequencies may vary depending on the specific substitution pattern and molecular environment.

X-ray Crystallography for Solid-State Structure and Conformation

The process involves irradiating a single crystal with a focused X-ray beam. The diffraction pattern produced is a result of the regular arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. growingscience.com

This analysis reveals not only the intramolecular structure but also the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and halogen bonds. In derivatives of this compound, the amine group can act as a hydrogen bond donor, while the bromine atom and the sulfur heteroatom can act as acceptors. rsc.orgresearchgate.net The bromine atom, in particular, can participate in halogen bonding, an interaction that can influence the supramolecular assembly. rsc.orgmdpi.com Furthermore, the planar benzothiophene ring system allows for potential π-stacking interactions between adjacent molecules, which can also be quantified. researchgate.net

The structural data obtained from X-ray crystallography is invaluable for understanding structure-property relationships. For example, the solid-state conformation can have a significant impact on the material's electronic and optical properties. mdpi.com In some cases, molecules may crystallize into different polymorphic forms, each with a unique crystal structure and distinct physical properties. sci-hub.sestrath.ac.uk

Below is a table of expected bond lengths for a derivative of this compound, based on crystallographic data of similar structures.

| Bond | Typical Bond Length (Å) | Reference Structure Type |

| C-S | 1.73 - 1.77 | Benzothiazole, Benzothiophene |

| C-Br | 1.85 - 1.91 | Bromo-aromatic compounds |

| C-N (amine) | 1.37 - 1.42 | Aromatic amines |

| C=C (aromatic) | 1.36 - 1.41 | Benzene (B151609), Thiophene (B33073) |

| C-C (aromatic) | 1.38 - 1.45 | Benzene, Thiophene |

Data compiled from related structures in the literature. growingscience.commdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from a ground state to an excited state. For new compounds derived from this compound, this technique provides insights into the electronic structure of the conjugated π-system. mdpi.comnih.gov

The benzothiophene core is a chromophore that exhibits characteristic absorption bands. The electronic transitions are typically of the π → π* type, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure. researchgate.net

Substituents on the benzothiophene ring can significantly modify the UV-Vis spectrum. Both the bromo group and the amino group act as auxochromes, which are groups that, when attached to a chromophore, alter the λmax and ε. The amino group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system through its lone pair of electrons. The bromo group, with its electron-withdrawing inductive effect and electron-donating resonance effect, can also influence the electronic transitions. nist.govresearchgate.net

By studying the UV-Vis spectra of new derivatives and comparing them to the parent compound, researchers can understand how modifications affect the electronic properties. For instance, extending the conjugation by adding other aromatic or unsaturated groups would be expected to produce a significant bathochromic shift. mdpi.com The solvent in which the spectrum is measured can also influence the λmax, particularly for polar molecules where solvent-solute interactions can stabilize the ground or excited state differently. researchgate.net

The table below shows typical absorption maxima for related chromophoric systems.

| Compound/System | Typical λmax (nm) | Type of Transition |

| Benzene | ~255 | π → π |

| Thiophene | ~231 | π → π |

| Benzothiophene | ~290-300 | π → π |

| Aniline (B41778) (Aminobenzene) | ~280 | π → π |

| Substituted Benzophenones | 250 - 390 | n → π* and π → π* |

Values are approximate and can vary significantly with substitution and solvent. researchgate.netnist.govresearchgate.net

Applications of 3 Bromo 1 Benzothiophen 2 Amine in Advanced Organic Synthesis

Role as a Precursor for Complex Heterocyclic Systems

The inherent reactivity of the amine and bromo-substituents on the benzothiophene (B83047) core makes 3-Bromo-1-benzothiophen-2-amine an ideal starting material for constructing more elaborate heterocyclic frameworks. Its ability to undergo sequential or one-pot reactions at two distinct positions provides a powerful tool for synthetic chemists to build molecular complexity.

Synthesis of Fused-Ring Benzothiophene Derivatives

The construction of fused-ring systems is a cornerstone of synthetic chemistry, and this compound is a key player in the synthesis of novel benzothiophene-based polycycles. The amino group can act as a nucleophile or be transformed into other functional groups to initiate cyclization, while the bromo-substituent is a prime handle for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions.

For instance, synthetic strategies often involve the initial reaction of the amino group, followed by an intramolecular cyclization involving the bromine atom. A notable example is the construction of benzo organic-chemistry.orgwikipedia.orgthieno[2,3-b]indole derivatives. This can be achieved through a sequence starting with a Negishi cross-coupling reaction between a benzothiophen-3-yl zinc reagent (derived from a 3-bromobenzothiophene precursor) and a bromoaniline, followed by an oxidative cycloamination to furnish the final fused indole (B1671886) system. rhhz.net Similarly, titanium-catalyzed reactions between 3-bromobenzothiophene derivatives and various amines can lead to the formation of fused six- or seven-membered nitrogen-containing rings. rhhz.net

These methods highlight the utility of the 3-bromo-benzothiophene framework in preparing complex, fused heterocyclic structures that are of significant interest for their potential biological and electronic properties.

Access to Polycyclic Aromatic Hydrocarbons and Heteroaromatics

Beyond simple fused systems, this compound serves as a gateway to larger polycyclic aromatic hydrocarbons (PAHs) and extended heteroaromatic systems. The benzothiophene unit itself is a key component in many functional materials, and the ability to elaborate its structure is of paramount importance. chemicalbook.com

The synthesis of naphtho[2,3-b]thiophene, a linear sulfur-containing PAH, and its derivatives can be achieved through methods where a bromo-substituted precursor is essential. chemrxiv.org Functionalization at the 3-position, made possible by the bromo group, allows for the introduction of various substituents, including chiral amines, through lithium-halogen exchange. chemrxiv.org This provides access to a versatile set of derivatives with tailored properties.

Furthermore, the amino group can be leveraged to build additional rings. For example, it can be a key component in constructing nitrogen-containing heterocycles fused to the benzothiophene core, leading to complex structures like benzo[b]thiophene-fused N-heterocycles. rhhz.net These reactions often proceed through domino or cascade sequences, efficiently increasing molecular complexity from simple starting materials.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The structure of this compound, with its distinct reactive sites, makes it an excellent candidate for designing novel MCRs.

The amino group can participate in classic MCRs like the Ugi or Passerini reactions, while the bromo-substituent can be involved in a subsequent or concurrent cross-coupling step. For example, three-component domino reactions have been developed for the synthesis of benzothiophene-fused pyrrolidones. researchgate.net These reactions might involve a benzothiophene precursor, an amine, and an α-haloketone. The presence of both an amine and a halide on the same benzothiophene scaffold, as in this compound, opens up possibilities for intramolecular or sequential multi-component strategies to rapidly build complex polycyclic systems.

The table below summarizes representative multi-component strategies used to build complex molecules on thiophene-based scaffolds.

| Reaction Type | Reactants | Product Class | Reference |

| Three-Component Domino Reaction | Thioisatins, α-Bromoketones, Amines | Benzothiophene-fused Pyrrolidones | researchgate.net |

| Three-Component Reaction | 2-Bromo-2-chloro-3-arylpropanenitriles, Sodium Sulfide, Electrophiles | Functionalized 3-Aminothiophenes | researchgate.net |

These examples demonstrate the potential of using bifunctional building blocks in MCRs to access diverse and complex chemical libraries based on the benzothiophene core.

Contribution to the Synthesis of Functional Organic Materials

The rigid, planar, and electron-rich nature of the benzothiophene core makes it an attractive component for a variety of functional organic materials. This compound provides the necessary functional handles to incorporate this valuable scaffold into larger conjugated systems, such as organic semiconductors and polymers.

Precursors for Organic Semiconductors and Optoelectronic Devices

Benzothiophene-based materials, particularly those containing the rhhz.netbenzothieno[3,2-b] rhhz.netbenzothiophene (BTBT) core, are among the highest-performing organic semiconductors for applications in organic field-effect transistors (OFETs). nih.govresearchgate.net These materials exhibit excellent charge transport properties and environmental stability. nih.govrsc.org

The synthesis of BTBT and its derivatives frequently relies on coupling reactions of smaller benzothiophene units. rsc.org this compound is an ideal precursor for this purpose. The bromo-substituent allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link benzothiophene units together or to other aromatic systems. rsc.org This strategy has been successfully employed to prepare various substituted BTBT derivatives with tailored properties, such as enhanced solubility or specific molecular packing arrangements, which are crucial for device performance. nih.govmdpi.com The amino group can be used to further tune the electronic properties of the final material or to improve interfacial contact with other device components.

The table below showcases the performance of some BTBT-based organic semiconductors in OFETs.

| Semiconductor | Preparation Method | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |

| 2,7-Diphenyl-BTBT (DPh-BTBT) | Vapor Deposition | up to 2.0 | - | nih.gov |

| Dialkyl-BTBTs (Cₙ-BTBTs) | Solution Processing | > 1.0 | - | nih.gov |

| C6-Ph-BTBT | Vacuum Deposition | 4.6 | 2.2 x 10⁷ | rsc.org |

| Ph-BTBT | Vacuum Deposition | 0.034 | - | rsc.org |

These findings underscore the importance of functionalized benzothiophene precursors like this compound in the development of next-generation organic electronics.

Building Blocks for Polymer Synthesis

Conjugated polymers containing the benzothiophene moiety are of great interest for applications in organic solar cells, light-emitting diodes, and sensors. The bifunctionality of this compound makes it a suitable monomer for the synthesis of such polymers through various polymerization techniques.

The bromine atom is a key functional group for step-growth polymerization via cross-coupling reactions. Suzuki-Miyaura catalyst-transfer polymerization (SM-CTP) is a powerful method for synthesizing well-defined conjugated polymers with controlled molecular weight and low dispersity. rsc.org A bromo-substituted monomer, such as this compound, can be coupled with a bis(boronic acid) or bis(boronic ester) comonomer to generate a conjugated polymer backbone. rsc.orgnih.gov

Alternatively, the amino group can be utilized in polycondensation reactions. researchgate.netmdpi.com For example, it can react with diacyl chlorides or other difunctional electrophiles to form polyamides or polyimines containing the benzothiophene unit in the main chain. The combination of a reactive halide and a nucleophilic amine on the same monomer unit also opens the door to self-polycondensation reactions under specific conditions, providing a direct route to poly(aminobenzothiophene)s. Such polymers could exhibit interesting electronic and optical properties due to the direct conjugation of the electron-donating amino group with the benzothiophene ring.

Development of Novel Chemical Libraries for Research Purposes

The strategic design and synthesis of chemical libraries are fundamental to modern drug discovery and chemical biology. These libraries, which are large collections of diverse small molecules, are essential for identifying novel hit compounds against a wide array of biological targets. The utility of a chemical library is largely dependent on the structural diversity and complexity of its constituent molecules. An ideal library should explore a broad region of chemical space, presenting a variety of three-dimensional shapes, functional groups, and stereochemical arrangements. This diversity increases the probability of discovering molecules that can interact with the intricate binding sites of proteins and other biological macromolecules.

The benzothiophene ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its rigid, planar structure and the presence of a sulfur atom provide a unique set of electronic and steric properties that can facilitate favorable interactions with biological targets. Consequently, the development of chemical libraries based on the benzothiophene scaffold is an active area of research.

Within this context, this compound emerges as a particularly valuable building block for the construction of novel chemical libraries. This compound possesses two distinct and orthogonally reactive functional groups: a primary amine at the 2-position and a bromine atom at the 3-position. The term "orthogonally reactive" means that each functional group can be selectively reacted under different conditions, without affecting the other. This bifunctional nature allows for a divergent synthetic strategy, where a wide range of substituents can be introduced at two different points on the benzothiophene core, leading to a rapid expansion of molecular diversity.

The amino group can be readily acylated to form amides, sulfonamides, and ureas, or it can be used as a handle for the construction of more complex heterocyclic systems. For instance, it can undergo condensation reactions with aldehydes and ketones to form imines, which can be further modified, or it can participate in cyclization reactions to generate fused ring systems. Research on related 3-amino-2-formyl-functionalized benzothiophenes has demonstrated the feasibility of converting the amino group into fused pyridine (B92270) and quinoline (B57606) derivatives, highlighting the synthetic versatility of this functional group on the benzothiophene scaffold. nih.gov

Simultaneously, the bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, which include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. By employing a range of coupling partners, such as boronic acids, alkenes, terminal alkynes, and amines, a vast array of different substituents can be introduced at the 3-position of the benzothiophene ring. This allows for the systematic exploration of the structure-activity relationships (SAR) associated with this position of the scaffold.

The combination of these two reactive sites on a single scaffold provides a powerful platform for the generation of large and diverse chemical libraries. Starting from this compound, chemists can first modify the amino group, and then introduce further diversity at the 3-position through cross-coupling reactions, or vice versa. This modular approach, often referred to as combinatorial chemistry, allows for the efficient production of thousands of unique compounds for biological screening. researchgate.net The resulting libraries of 2,3-disubstituted benzothiophenes can be screened against a variety of biological targets to identify new leads for drug development.

The successful synthesis of a library of nitrile and carbamoyl-functionalized compounds using a palladium-catalyzed cross-coupling approach with isonitriles further underscores the potential for creating diverse chemical libraries from functionalized aromatic systems. acs.org While not directly employing this compound, this work demonstrates the power of modern synthetic methods to install valuable functional groups onto aromatic scaffolds, a strategy that is directly applicable to the bromo-substituted position of the target compound.

Future Directions in 3 Bromo 1 Benzothiophen 2 Amine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future development and application of 3-Bromo-1-benzothiophen-2-amine and its derivatives are intrinsically linked to the availability of efficient and environmentally benign synthetic routes. While classical methods for constructing the benzothiophene (B83047) core exist, they often involve multiple steps, harsh conditions, or the use of stoichiometric and toxic reagents. Future research should prioritize the development of novel synthetic strategies that adhere to the principles of green chemistry.

Promising avenues include the adaptation of modern catalytic systems. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization has emerged as a powerful tool for creating multisubstituted benzothiophenes from acyclic precursors. nih.gov Research could focus on designing a one-pot synthesis of this compound starting from readily available materials, potentially through a palladium-catalyzed cyclization of a suitably substituted aniline (B41778) or thiophenol derivative.

Furthermore, electrochemical synthesis offers a compelling alternative to traditional chemical oxidants. A recently developed method for synthesizing C-3 halogenated benzothiophenes using a flow electrochemistry module under transition-metal- and oxidant-free conditions could be a significant leap forward. acs.org Adapting this electrochemical approach for the synthesis of 2-amino-3-bromo-substituted benzothiophenes would represent a highly sustainable and scalable production method. Similarly, iodine-catalyzed cascade reactions of thiophenols with alkynes, which proceed under metal- and solvent-free conditions, provide another green chemistry framework that could be explored. organic-chemistry.org

Expanding the Scope of Derivatization and Functionalization

The true potential of this compound lies in its capacity as a scaffold for generating diverse molecular architectures. The presence of both an amino group and a bromine atom provides two orthogonal handles for a wide range of chemical transformations. Future research should systematically explore these derivatization pathways.

The bromine atom at the C3-position is an ideal anchor for transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a vast array of substituents, including aryl, alkyl, and alkynyl groups, through well-established methods like Suzuki, Heck, and Sonogashira couplings. Such modifications would enable fine-tuning of the electronic and steric properties of the molecule for applications in areas like organic electronics or as specific biological probes.

The amino group at the C2-position is also ripe for chemical exploration. Standard transformations such as acylation, sulfonylation, and reductive amination can be employed to attach various functional side chains. More complex derivatizations could involve using the amino group as a nucleophile to construct new fused heterocyclic rings, leading to novel polycyclic aromatic systems with potentially unique photophysical or pharmacological properties. For example, condensation reactions with dicarbonyl compounds could yield novel pyrazino- or diazepino-fused benzothiophenes.

| Reaction Type | Reagent/Catalyst Example | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Amino-3-aryl-1-benzothiophene |

| Heck Coupling | Alkene, Pd catalyst | 2-Amino-3-alkenyl-1-benzothiophene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Amino-3-alkynyl-1-benzothiophene |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | 2,3-Diamino-1-benzothiophene derivative |

| Acylation | Acyl chloride, Base | N-(3-Bromo-1-benzothiophen-2-yl)amide |

| Sulfonylation | Sulfonyl chloride, Base | N-(3-Bromo-1-benzothiophen-2-yl)sulfonamide |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Fused tetracyclic systems |

| Cyclocondensation | 1,3-Diketone | Fused pyrimido[4,5-b]benzothiophene |

This table presents a conceptual overview of potential derivatization reactions.

Deeper Mechanistic Understanding of Complex Transformations

As novel synthetic and derivatization methods are developed, a parallel effort to understand the underlying reaction mechanisms will be crucial for process optimization and rational design. Many modern catalytic reactions, particularly those involving palladium, proceed through complex catalytic cycles that may involve intermediates like palladacycles or radical species. nih.gov

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide invaluable empirical data. For example, understanding the precise mechanism of a palladium-catalyzed C-H activation/thiolation sequence could allow for the development of more efficient catalysts or the suppression of unwanted side reactions. nih.gov A thorough mechanistic understanding will be essential for controlling regioselectivity in further functionalization of the benzothiophene core and for expanding the substrate scope of these powerful reactions.

Advanced Computational Design and Prediction for New Reactivity

The field of computational chemistry offers powerful tools for accelerating the discovery of new molecules and reactions. Density Functional Theory (DFT) has proven to be highly effective in predicting the electronic structure, reactivity, and spectroscopic properties of organic molecules. nih.gov Future research on this compound should heavily leverage these in silico methods.

Computational studies can be used to predict the regioselectivity of electrophilic or nucleophilic attacks on the benzothiophene scaffold, guiding synthetic efforts towards the desired isomers. DFT calculations can also model the transition states of proposed reaction mechanisms, helping to validate or refute mechanistic hypotheses. nih.gov

Beyond predicting reactivity, computational tools can be used to design novel derivatives with specific properties. For instance, by calculating the frontier molecular orbital (HOMO-LUMO) energies, it is possible to predict the optoelectronic characteristics of new derivatives for potential use in organic solar cells or OLEDs. rsc.org This predictive power allows for the rational design of molecules, prioritizing the synthesis of compounds with the highest probability of exhibiting the desired functionality, thereby saving significant time and resources.

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most rapid and impactful advances in the study of this compound will come from a synergistic approach that tightly integrates synthetic chemistry with theoretical and computational studies. This collaborative model creates a powerful feedback loop: experimental results inform and refine theoretical models, while computational predictions guide the design of new synthetic targets and experiments.

For example, a synthetic chemist might discover an unexpected reaction outcome. A computational chemist could then model the reaction to understand the electronic and steric factors that led to this result. nih.gov This new understanding could then be used by the synthetic chemist to either avoid the undesired outcome or exploit it for a novel transformation. Conversely, computational screening could identify a series of potential derivatives with high predicted biological activity or desirable material properties. rsc.org This would provide the synthetic team with a prioritized list of high-value targets for synthesis and testing. Such an integrated approach will undoubtedly accelerate the translation of fundamental chemical knowledge into practical applications for this versatile molecular scaffold.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.